molecular formula C16H19NO3 B8266404 4-(2-(Benzyloxy)ethoxy)-m-anisidine

4-(2-(Benzyloxy)ethoxy)-m-anisidine

Cat. No.: B8266404
M. Wt: 273.33 g/mol
InChI Key: AZUDXBYJVMMYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Benzyloxy)ethoxy)-m-anisidine is an organic compound that belongs to the class of anisidines, which are derivatives of aniline This compound features a benzyloxyethoxy group attached to the meta position of the anisidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyloxy)ethoxy)-m-anisidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Benzyloxyethanol: Benzyl alcohol is reacted with ethylene oxide in the presence of a base to form benzyloxyethanol.

    Etherification: Benzyloxyethanol is then reacted with 4-chloroanisidine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzyloxy)ethoxy)-m-anisidine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group would yield aniline derivatives.

Scientific Research Applications

4-(2-(Benzyloxy)ethoxy)-m-anisidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxy)ethoxy)-m-anisidine depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Benzyloxy)ethoxy)aniline: Similar structure but lacks the methoxy group on the aromatic ring.

    4-(2-(Benzyloxy)ethoxy)phenol: Similar structure but has a hydroxyl group instead of an amino group.

Uniqueness

4-(2-(Benzyloxy)ethoxy)-m-anisidine is unique due to the presence of both the benzyloxyethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

3-methoxy-4-(2-phenylmethoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-18-16-11-14(17)7-8-15(16)20-10-9-19-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUDXBYJVMMYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Benzyloxy)ethoxy)-m-anisidine
Reactant of Route 2
Reactant of Route 2
4-(2-(Benzyloxy)ethoxy)-m-anisidine
Reactant of Route 3
Reactant of Route 3
4-(2-(Benzyloxy)ethoxy)-m-anisidine
Reactant of Route 4
Reactant of Route 4
4-(2-(Benzyloxy)ethoxy)-m-anisidine
Reactant of Route 5
Reactant of Route 5
4-(2-(Benzyloxy)ethoxy)-m-anisidine
Reactant of Route 6
Reactant of Route 6
4-(2-(Benzyloxy)ethoxy)-m-anisidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.